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Compound of Interest

Compound Name:
2-Chloro-3-[(2-

fluorobenzyl)oxy]pyridine

CAS No.: 1105190-67-7

Cat. No.: B1417739 Get Quote

A Critical Intermediate for Pyridine-Based
Pharmacophores
CAS Number: 1105190-67-7 Formula: C₁₂H₉ClFNO Molecular Weight: 237.66 g/mol [1]

Executive Summary
2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine is a specialized heterocyclic ether used primarily as

a building block in the synthesis of bioactive small molecules, particularly in the development of

Potassium-Competitive Acid Blockers (P-CABs) and Kinase Inhibitors.[2]

Its structural value lies in its dual functionality:

The 2-Chloro Position: A reactive handle for palladium-catalyzed cross-coupling reactions

(Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex heterocycles.

The 3-[(2-Fluorobenzyl)oxy] Moiety: A stable, lipophilic pharmacophore that enhances

binding affinity through hydrophobic interactions and metabolic stability via the fluorine

substituent.

This guide details the optimized synthesis, purification, and quality control protocols for

researchers requiring high-purity material for drug development.
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Chemical Profile & Safety
Property Specification

Appearance White to Off-white Crystalline Solid

Melting Point 68–72 °C (Typical)

Boiling Point ~360 °C (Predicted at 760 mmHg)

Solubility
Soluble in DMSO, DMF, DCM, Ethyl Acetate;

Insoluble in Water

LogP ~3.2 (Predicted)

pKa ~2.5 (Pyridine nitrogen, Predicted)

Safety & Handling (GHS Classification)
Signal Word: Warning

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

Handling: Manipulate under a fume hood. Avoid contact with strong oxidizing agents.

Synthetic Pathway: Williamson Ether Synthesis
The most robust method for synthesizing this compound is the O-alkylation of 2-chloro-3-

hydroxypyridine with 2-fluorobenzyl bromide (or chloride). This route is preferred over

nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the 3-hydroxy group,

which deactivates the ring toward direct displacement.

Reaction Scheme
Substrate: 2-Chloro-3-hydroxypyridine Reagent: 2-Fluorobenzyl bromide Base: Potassium

Carbonate (

) or Cesium Carbonate (

) Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
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Detailed Protocol
Scale: 10 mmol (Example)

Activation:

Charge a dry round-bottom flask with 2-Chloro-3-hydroxypyridine (1.30 g, 10.0 mmol) and

DMF (15 mL).

Add Potassium Carbonate (

) (2.07 g, 15.0 mmol, 1.5 eq).

Technical Insight: Use anhydrous, finely ground

to maximize surface area. Stir at room temperature for 30 minutes to facilitate
deprotonation of the phenol.

Alkylation:

Add 2-Fluorobenzyl bromide (2.08 g, 11.0 mmol, 1.1 eq) dropwise over 5 minutes.

Heat the reaction mixture to 60°C. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

Reaction Time: Typically 2–4 hours.

Critical Control: Do not exceed 80°C to prevent hydrolysis of the 2-chloro group or N-

alkylation side products.

Workup:

Cool the mixture to room temperature.

Pour into Ice Water (100 mL) with vigorous stirring. The product should precipitate as a

solid.

Alternative: If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over

, and concentrate.
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Purification:

Recrystallization: Dissolve the crude solid in hot Ethanol or Isopropanol. Cool slowly to

4°C.

Yield: Expect 85–92% yield (approx. 2.0–2.2 g).

Process Flow Diagram
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Start: 2-Chloro-3-hydroxypyridine
(1.0 eq)

Add K2CO3 (1.5 eq)
in DMF

Stir 30 min @ RT
(Phenoxide Formation)

Add 2-Fluorobenzyl bromide
(1.1 eq)

Heat to 60°C
(2-4 Hours)

Check HPLC/TLC
(Completion >98%)

No

Quench in Ice Water

Yes

Filtration / Extraction

Recrystallization
(EtOH)

Final Product:
2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine

Click to download full resolution via product page

Figure 1: Optimized workflow for the Williamson ether synthesis of CAS 1105190-67-7.
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Critical Process Parameters (CPPs)
To ensure reproducibility and high purity, the following parameters must be strictly controlled:

Parameter Recommended Range Impact of Deviation

Temperature 55°C – 65°C

>80°C: Increases N-alkylation

impurity (pyridone formation).

<40°C: Reaction stalls,

incomplete conversion.

Base Stoichiometry 1.5 – 2.0 eq

<1.2 eq: Incomplete

deprotonation. >3.0 eq:

Wasteful, difficult workup.

Solvent Water Content < 0.1% (Karl Fischer)

Water competes with the

phenoxide, consuming the

benzyl bromide and forming

benzyl alcohol.

Reagent Addition Dropwise

Controls exotherm; prevents

local high concentrations that

favor side reactions.

Quality Control & Analytics
HPLC Method (Reverse Phase)

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)

Mobile Phase A: 0.1% Phosphoric Acid in Water

Mobile Phase B: Acetonitrile

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min

Detection: UV @ 254 nm
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Retention Time: Product typically elutes at ~8–10 min (depending on specific gradient).

NMR Interpretation ( NMR, 400 MHz, )
5.25 (s, 2H): Characteristic singlet for the benzylic

protons. This is the key diagnostic peak for successful ether formation.

7.15–7.50 (m, 4H): Multiplet corresponding to the 2-fluorophenyl ring.

7.60 (dd, 1H), 8.05 (dd, 1H), 8.20 (dd, 1H): Pyridine ring protons. The shift of the C3-H is
distinct due to the oxygen substituent.

Storage and Stability
Storage: Store in a tightly closed container at 2–8°C (refrigerated).

Stability: Stable under normal laboratory conditions. Protect from light and moisture to

prevent slow hydrolysis of the chloro-pyridine bond over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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